4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid
Description
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid is a synthetic organic compound characterized by the presence of a bromo-fluoro substituted phenyl ring, a sulfonylamino group, and a methylpentanoic acid moiety
Properties
IUPAC Name |
4-[(4-bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO4S/c1-12(2,6-5-11(16)17)15-20(18,19)8-3-4-9(13)10(14)7-8/h3-4,7,15H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXHCGUFUILJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the bromo-fluoro substituted phenyl ring One common method is the bromination and fluorination of a suitable aromatic precursorThe final step includes the coupling of the sulfonylamino intermediate with 4-methylpentanoic acid, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylamino group can be involved in redox reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-Formylphenylboronic acid
Uniqueness
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid is unique due to the combination of its structural features, including the bromo-fluoro substituted phenyl ring and the sulfonylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
